1-Linoleoyl Glycerol Exhibits Enantioselective Lp-PLA2 Inhibition
1-Linoleoyl glycerol (1-LG) demonstrates enantioselective inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to atherosclerosis and cardiovascular disease risk. The (R)-enantiomer is approximately 1.15-fold more potent than the (S)-enantiomer [1]. This stereospecificity suggests a defined binding interaction with the enzyme's active site, which may not be replicated by racemic mixtures or other monoacylglycerols lacking this chiral center. This differentiation is critical for researchers investigating the structure-activity relationships of Lp-PLA2 inhibitors.
| Evidence Dimension | Lp-PLA2 Inhibition Potency |
|---|---|
| Target Compound Data | (R)-1-LG: IC50 = 45.0 µM; (S)-1-LG: IC50 = 52.0 µM [1] |
| Comparator Or Baseline | (R)-1-LG vs. (S)-1-LG |
| Quantified Difference | 1.15-fold difference in IC50 between enantiomers |
| Conditions | In vitro enzymatic assay using isolated Lp-PLA2 |
Why This Matters
Enantioselective activity indicates a specific molecular interaction with the Lp-PLA2 target, justifying procurement of enantiopure or analytically defined enantiomeric mixtures for reproducible and mechanistic studies.
- [1] Lee WS, Kim MJ, Beck YI, et al. Lp-PLA2 inhibitory activities of fatty acid glycerols isolated from Saururus chinensis roots. Bioorg Med Chem Lett. 2005 Aug 1;15(15):3573-5. View Source
